6-Acetylnaphthalene-1,4-dione

Catalog No.
S12347189
CAS No.
51439-36-2
M.F
C12H8O3
M. Wt
200.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Acetylnaphthalene-1,4-dione

CAS Number

51439-36-2

Product Name

6-Acetylnaphthalene-1,4-dione

IUPAC Name

6-acetylnaphthalene-1,4-dione

Molecular Formula

C12H8O3

Molecular Weight

200.19 g/mol

InChI

InChI=1S/C12H8O3/c1-7(13)8-2-3-9-10(6-8)12(15)5-4-11(9)14/h2-6H,1H3

InChI Key

MJDSWBRCFIGVMG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C(=O)C=CC2=O

6-Acetylnaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. It is characterized by a naphthalene ring system substituted at the 1 and 4 positions with carbonyl groups, specifically in the form of a diketone. Its structure features an acetyl group at the 6-position, making it a derivative of naphthalene-1,4-dione. This compound exhibits a yellow crystalline appearance and is soluble in various organic solvents, which is typical for naphthoquinone derivatives.

Due to its electrophilic nature. It can undergo:

  • Electrophilic Aromatic Substitution: The acetyl group can direct further substitutions on the naphthalene ring.
  • Reduction Reactions: It can be reduced to form dihydronaphthoquinones or other derivatives.
  • Condensation Reactions: It can react with nucleophiles, leading to the formation of more complex molecular structures.

For instance, it has been shown to react with various nucleophiles in condensation reactions, yielding products with potential biological activities .

Research indicates that 6-acetylnaphthalene-1,4-dione and its derivatives exhibit significant biological activities. Notably, they have been evaluated for their antimycobacterial properties against Mycobacterium tuberculosis. Some derivatives demonstrated promising results with low minimum inhibitory concentrations (MIC), indicating their potential as therapeutic agents against resistant strains of tuberculosis . Additionally, naphthoquinone derivatives are known for their antioxidant, antibacterial, and anticancer activities due to their ability to induce oxidative stress in cells .

The synthesis of 6-acetylnaphthalene-1,4-dione typically involves:

  • Acylation of Naphthalene Derivatives: The reaction of naphthalene or its derivatives with acetic anhydride or acetyl chloride in the presence of a catalyst such as aluminum chloride or hydrogen fluoride leads to the formation of acylated products.
  • Oxidation Reactions: The oxidation of corresponding naphthols or other precursors can yield 6-acetylnaphthalene-1,4-dione through various oxidative methods including the use of chromic acid or other oxidizing agents .

6-Acetylnaphthalene-1,4-dione finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it serves as a lead compound for developing new antimycobacterial agents.
  • Dyes and Pigments: Its vibrant color makes it useful in dye formulations.
  • Organic Synthesis: It acts as an intermediate in synthesizing more complex organic molecules and materials .

Studies on interaction mechanisms have shown that 6-acetylnaphthalene-1,4-dione and its derivatives interact with proteins and enzymes involved in cellular pathways. For example:

  • They have been investigated for their effects on topoisomerases, which are crucial for DNA replication and transcription.
  • Their ability to induce oxidative stress has been linked to antibacterial activity against various pathogens .

Several compounds share structural similarities with 6-acetylnaphthalene-1,4-dione. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,4-NaphthoquinoneQuinonePrecursor to anthraquinone; used in dyes
2-Methyl-1,4-naphthoquinoneNaphthoquinoneKnown as menadione; effective coagulant
JugloneNaphthoquinoneNatural product; exhibits antifungal properties
PlumbaginNaphthoquinoneExhibits significant anticancer activity

Uniqueness of 6-Acetylnaphthalene-1,4-dione

What sets 6-acetylnaphthalene-1,4-dione apart from these compounds is its specific acetyl substitution at the 6-position and its demonstrated effectiveness against Mycobacterium tuberculosis. This unique substitution pattern contributes to its distinctive reactivity and biological profile compared to other naphthoquinones.

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Exact Mass

200.047344113 g/mol

Monoisotopic Mass

200.047344113 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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